2-氨基-6-甲基烟酸乙酯

描述

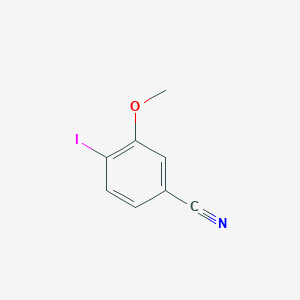

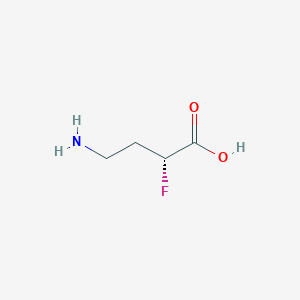

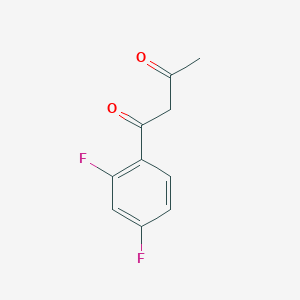

Ethyl 2-amino-6-methylnicotinate is a chemical compound that belongs to the class of nicotinic acid derivatives. It is a useful intermediate in the synthesis of various biologically active compounds, such as antitumor agents, antiviral agents, and anti-inflammatory agents.

科学研究应用

1. 制药化合物合成与开发

- 2-氨基-6-甲基烟酸乙酯衍生物已被用于合成各种药物化合物。例如,一项研究详细介绍了 AZD1283(P2Y12 受体的选择性和可逆拮抗剂)的多公斤级合成工艺的开发。该工艺涉及使用 2-氨基-6-甲基烟酸乙酯的衍生物,支持临床前和临床研究 (Andersen 等人,2013 年)。

2. 杂环化合物形成中的作用

- 2-氨基-6-甲基烟酸乙酯在各种杂环化合物的形成中发挥着重要作用。1970 年的一项研究表明其在合成 2-氨基氧甲基-6-苯基烟酸乙酯盐酸盐中的应用,从而产生了新的杂环化合物,如 2-苯基-5, 6-二氢-8H-吡啶并 [3, 2-d][1, 2]恶嗪-5-酮 (Markova 等人,1970 年)。

3. 染料合成中的应用

- 该化合物在染料合成中具有应用。2013 年的一项研究探索了由 2-氨基-6-甲基烟酸乙酯的衍生物 2-氨基-3-氰基-4-苯基烟酸乙酯合成单偶氮分散染料 (Alnajjar 等人,2013 年)。

4. 有机合成中

- 该化合物用于有机合成工艺。一项研究重点介绍了其在快速膦催化的 [4 + 2] 环化中的应用,从而产生高度官能化的四氢吡啶 (Zhu 等人,2003 年)。

5. 绿色化学和有机催化

- 2-氨基-6-甲基烟酸乙酯衍生物被用于绿色化学和有机催化。一项研究展示了其在合成吡喃并吡唑中的应用,强调了异烟酸作为双重和生物有机催化剂的作用 (Zolfigol 等人,2013 年)。

作用机制

Mode of Action

Based on its chemical structure, it may interact with its targets through a variety of mechanisms, potentially altering their function and leading to changes at the cellular level . More research is needed to fully understand how Ethyl 2-amino-6-methylnicotinate interacts with its targets.

Biochemical Pathways

The biochemical pathways affected by Ethyl 2-amino-6-methylnicotinate are currently unknown. Given the compound’s structure, it may potentially influence a variety of biochemical processes. Without specific information on its targets and mode of action, it’s difficult to predict which pathways might be affected .

Pharmacokinetics

These properties are crucial in determining the bioavailability of a compound, which is the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action

Result of Action

The molecular and cellular effects of Ethyl 2-amino-6-methylnicotinate’s action are currently unknown. Understanding these effects requires knowledge of the compound’s targets, mode of action, and the biochemical pathways it affects . As such, more research is needed to elucidate these effects.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect a compound’s stability and how it interacts with its targets . .

属性

IUPAC Name |

ethyl 2-amino-6-methylpyridine-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2/c1-3-13-9(12)7-5-4-6(2)11-8(7)10/h4-5H,3H2,1-2H3,(H2,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAFPRGAZVDCSEW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=C(C=C1)C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10500329 | |

| Record name | Ethyl 2-amino-6-methylpyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10500329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-amino-6-methylnicotinate | |

CAS RN |

70959-85-2 | |

| Record name | Ethyl 2-amino-6-methylpyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10500329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2,6-Dimethylmorpholino)[2-methyl-6-(trifluoromethyl)pyridin-3-yl]methanone](/img/structure/B3031723.png)